molecular formula C17H17N3O5S3 B2700427 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methanesulfonylbenzamide CAS No. 923194-33-6

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methanesulfonylbenzamide

Cat. No.: B2700427
CAS No.: 923194-33-6
M. Wt: 439.52
InChI Key: GUXAYBLPXXUDMM-UHFFFAOYSA-N
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methanesulfonylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, a dimethylsulfamoyl group, and a methanesulfonylbenzamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methanesulfonylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the use of N,N-dimethylsulfamoyl chloride as a key reagent. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process generally includes stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methanesulfonylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methanesulfonylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methanesulfonylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical cellular pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methanesulfonylbenzamide stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in research and industrial applications where precise control over chemical interactions is required.

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S3/c1-20(2)28(24,25)13-8-9-14-15(10-13)26-17(18-14)19-16(21)11-4-6-12(7-5-11)27(3,22)23/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXAYBLPXXUDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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